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Compound Name: IHVR-19029

Cat. No.: B608066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic potential of IHVR-19029, a

novel host-targeting antiviral agent, with other antiviral compounds. By objectively comparing

the performance of combination therapies and presenting supporting experimental data, this

document aims to inform future research and drug development efforts in the field of virology.

Introduction to IHVR-19029
IHVR-19029 is an iminosugar, specifically an N-alkyl analog of deoxynojirimycin (DNJ), that

functions as a potent inhibitor of host endoplasmic reticulum (ER) α-glucosidases I and II.

These enzymes are critical for the proper folding and maturation of viral glycoproteins. By

inhibiting these host enzymes, IHVR-19029 disrupts the morphogenesis of a broad spectrum of

enveloped viruses, offering a host-targeting antiviral strategy with a high barrier to resistance.

Viruses that are potentially susceptible to IHVR-19029 include hemorrhagic fever viruses such

as Ebola, Marburg, Dengue, and Yellow Fever viruses.

Synergistic Combination of IHVR-19029 with
Favipiravir (T-705)
Research has highlighted a significant synergistic antiviral effect when IHVR-19029 is

combined with favipiravir (T-705), a direct-acting antiviral.
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Mechanism of Action:

IHVR-19029: As a host-targeting agent, it inhibits ER α-glucosidases, leading to misfolded

viral glycoproteins and preventing the assembly of new, infectious virions.

Favipiravir: This agent acts as a prodrug that is converted intracellularly to its active form,

favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP targets the viral

RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many

RNA viruses. Its mechanism involves either causing lethal mutagenesis, where it is

incorporated into the viral RNA and induces an accumulation of fatal mutations, or acting as

a chain terminator to halt viral RNA synthesis.[1][2]

The complementary mechanisms of action—IHVR-19029 targeting viral protein processing and

favipiravir targeting viral genome replication—provide a strong rationale for their synergistic

interaction.

In Vitro Synergistic Efficacy
Studies have demonstrated that the combination of IHVR-19029 and favipiravir synergistically

inhibits the replication of Yellow Fever Virus (YFV) and Ebola Virus (EBOV) in cell culture.[3]

Table 1: In Vitro Antiviral Activity and Cytotoxicity of IHVR-19029 and Favipiravir
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Compound Virus Cell Line EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

IHVR-19029
Ebola Virus

(EBOV)
Hela 16.9[3] >100 >5.9

Favipiravir
Ebola Virus

(EBOV)
Vero E6 61.88 >400 >6.5

IHVR-19029

+ Favipiravir

Ebola Virus

(EBOV)
Hela

Synergistic

Inhibition

Observed

Not Reported Not Reported

IHVR-19029
Yellow Fever

Virus (YFV)

293TLR3/IFN

β-Luc

Synergistic

Inhibition

Observed

Not Reported Not Reported

Favipiravir
Yellow Fever

Virus (YFV)

293TLR3/IFN

β-Luc

Synergistic

Inhibition

Observed

Not Reported Not Reported

IHVR-19029

+ Favipiravir

Yellow Fever

Virus (YFV)

293TLR3/IFN

β-Luc

Synergistic

Inhibition

Observed

Not Reported Not Reported

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data

for individual agents are compiled from various sources for comparative purposes. The

synergistic inhibition was confirmed through checkerboard assays as reported by Ma et al.,

2018, though specific EC50 values for the combination were not detailed in the available

literature.

In Vivo Efficacy in an Ebola Virus Infection Model
The synergistic effect observed in vitro was further validated in a lethal mouse model of Ebola

virus infection. A combination of suboptimal doses of IHVR-19029 and favipiravir significantly

increased the survival rate of infected animals, demonstrating the potential therapeutic benefit

of this combination therapy.[3]
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In Vitro Antiviral and Synergy Assays
Cells and Viruses:

Hela cells and Vero E6 cells are commonly used for Ebola virus studies.

293TLR3/IFNβ-Luc reporter cells can be utilized for Yellow Fever Virus assays.

Antiviral Activity Assay:

Cells are seeded in 96-well plates and incubated overnight.

The cells are then infected with the virus at a specific multiplicity of infection (MOI).

Following viral adsorption, the inoculum is removed, and the cells are treated with serial

dilutions of the individual drugs or their combinations.

After a defined incubation period (e.g., 48-72 hours), viral replication is quantified.

Quantification methods include:

qRT-PCR: Measures the level of viral RNA.

Plaque Assay: Determines the number of infectious virus particles.

Reporter Gene Assay: Measures the expression of a reporter gene (e.g., luciferase) that is

linked to viral replication.

The EC50 values are calculated from the dose-response curves.

Synergy Analysis:

A checkerboard assay is performed where the two drugs are tested in a matrix of different

concentration combinations.

The resulting data is analyzed using synergy models such as the MacSynergy II software,

which calculates synergy, additivity, or antagonism based on the deviation of the observed

combination effect from the expected additive effect.

Cytotoxicity Assay:
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Uninfected cells are seeded in 96-well plates and incubated overnight.

The cells are then treated with serial dilutions of the individual drugs or their combinations.

After the same incubation period as the antiviral assay, cell viability is assessed using

methods such as the MTT or neutral red uptake assays.

The CC50 values are calculated from the dose-response curves.
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Caption: Dual mechanisms of action of IHVR-19029 and Favipiravir.

Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b608066?utm_src=pdf-body-img
https://www.benchchem.com/product/b608066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Setup

Incubation

Data Analysis

Seed Cells in 96-well Plates

Infect Cells with Virus

Treat with IHVR-19029, Favipiravir,
or Combination

Incubate for 48-72 hours

Quantify Viral Replication
(qRT-PCR, Plaque Assay, etc.)

Assess Cell Viability
(MTT, Neutral Red)

Calculate EC50 Calculate CC50

Synergy Analysis
(MacSynergy II)

Click to download full resolution via product page

Caption: General workflow for in vitro synergy evaluation.
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The combination of the host-targeting antiviral IHVR-19029 with the direct-acting antiviral

favipiravir represents a promising therapeutic strategy against hemorrhagic fever viruses. The

distinct mechanisms of action lead to a synergistic inhibition of viral replication in vitro and

improved survival in vivo. This dual-pronged approach not only enhances antiviral efficacy but

also has the potential to reduce the emergence of drug-resistant viral strains.

Further research is warranted to:

Elucidate the precise quantitative synergy (e.g., Combination Index values) across a range

of viral strains and cell types.

Conduct detailed in vivo studies to optimize dosing and assess the safety profile of the

combination therapy.

Explore the synergistic potential of IHVR-19029 with other classes of antiviral agents to

identify novel combination therapies for a broader range of viral diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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